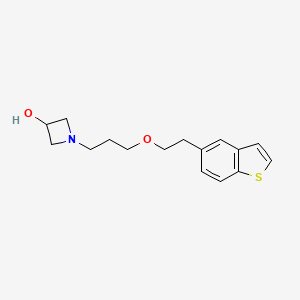
Edonerpic
Descripción general
Descripción
Edonerpic, also known as T-817 MA or T 817, is a neurotrophic agent that was being developed for the treatment of Alzheimer’s disease . It is a small molecule with the chemical name 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate . It was developed by Toyama Chemical Co., Ltd., a company of the Fujifilm Group .
Molecular Structure Analysis
Edonerpic is a small molecule with an average weight of 291.41 and a mono-isotopic weight of 291.129300094 . Its chemical formula is C16H21NO2S .Chemical Reactions Analysis
Edonerpic reportedly activates sigma receptors . It has been reported in various cell-based and preclinical models to protect neurons against Aβ-induced neurotoxicity and memory deficits .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Edonerpic has been investigated for its potential in treating Alzheimer’s disease. It was designed to protect against neurotoxic effects, preserve synapses, and improve memory deficits in preclinical models related to Alzheimer’s disease. However, a phase 2 clinical trial revealed that neither dose of Edonerpic improved cognition or function over 52 weeks compared with placebo .
Neuroprotection Post-Traumatic Brain Injury
Studies have shown that Edonerpic maleate can regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma. It has demonstrated protective activity when added within 2 hours following injury, reducing lipid peroxidation and oxidative stress .
Synaptic Plasticity and Memory
Edonerpic has been associated with promoting neurite outgrowth and preserving hippocampal synapses. These effects are believed to be mediated via sigma-1 receptor activation, which is crucial for synaptic plasticity and memory formation .
Modulation of Microglial Function
The compound may benefit patients with neurodegenerative diseases by modulating microglial function. Microglia are the primary immune cells in the brain, and their proper regulation is essential for preventing neuroinflammation and associated pathologies .
AMPA Receptor Delivery
Edonerpic facilitates experience-driven synaptic glutamate AMPA receptor delivery. This mechanism is significant for the acceleration of motor function recovery after motor cortex injury, highlighting its role in synaptic transmission and neurorecovery .
Cognitive Impairment in Aging
While the primary focus has been on Alzheimer’s disease, Edonerpic’s ability to protect against memory deficits and promote neurite outgrowth suggests it could have broader applications for cognitive impairments associated with aging .
Neurological Function Improvement
In vivo studies have indicated that Edonerpic improves long-term neurological function after traumatic brain injury. This suggests its potential use in rehabilitation therapies for patients recovering from such injuries .
Safety and Hazards
In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of Edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and nausea, which tended to occur within the first 24 weeks .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Edonerpic, also known as T-817MA, is primarily targeted towards the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease . Additionally, it has been proposed that Edonerpic targets the collapsin response mediator protein 2 (CRMP2) , a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity . This claim is disputed by some researchers .
Mode of Action
Edonerpic exhibits neuroprotective properties by preventing neurodegeneration induced by the Amyloid-beta protein . This accumulation of Amyloid-beta protein is central to the development of Alzheimer’s disease . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .
Biochemical Pathways
Edonerpic regulates glutamate receptors through mechanisms mediated by CRMP2 and the Arc protein . It inhibits the expression of surface NR2B, total GluR1, and surface GluR1, and mitigates the intracellular Ca2+ responses following injury . It also reduces the cleavage of CRMP2 but increases the expression of the postsynaptic protein Arc .
Result of Action
Edonerpic exerts protective activity when added within 2 hours following injury . It reduces lipid peroxidation and oxidative stress, thereby confirming its protective activities . In an in vivo TBI model, Edonerpic alleviated the TBI-induced brain edema, neuronal loss, and microglial activation . It also improves long-term neurological function after TBI .
Action Environment
The action of Edonerpic can be influenced by environmental factors such as traumatic brain injury (TBI). In response to TBI, Edonerpic regulates glutamate receptors and provides neuroprotection . .
Propiedades
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Edonerpic | |
CAS RN |
519187-23-6 | |
| Record name | Edonerpic [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDONERPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

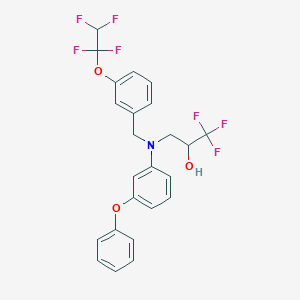
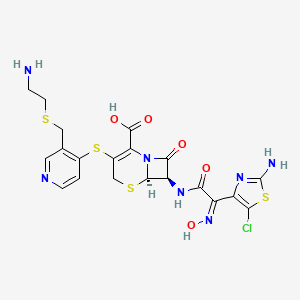
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
![(1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol](/img/structure/B1242490.png)
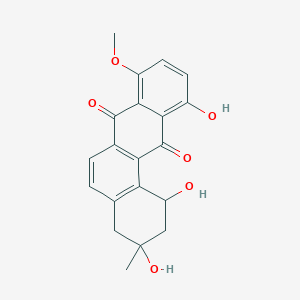
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
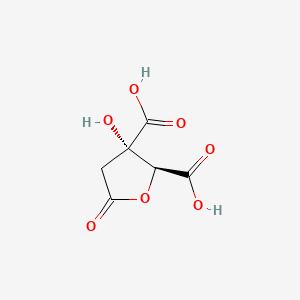

![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
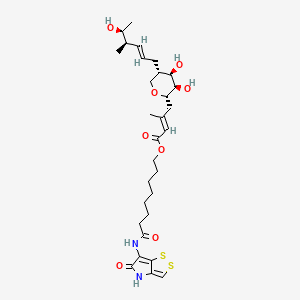
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)